Methyl 2-Amino-3,4-difluorobenzoate
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Overview
Description
Methyl 2-Amino-3,4-difluorobenzoate is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol . It is a methyl ester derivative of 2-amino-3,4-difluorobenzoic acid. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-Amino-3,4-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3,4-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Large-scale production would likely involve continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Amino-3,4-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as halogens or alkylating agents can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the reagent used.
Oxidation: Oxidized forms of the compound, potentially forming quinones.
Reduction: Reduced forms, such as amines or alcohols.
Hydrolysis: 2-Amino-3,4-difluorobenzoic acid.
Scientific Research Applications
Methyl 2-Amino-3,4-difluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-Amino-3,4-difluorobenzoate involves its interaction with specific molecular targets. The amino and ester groups allow it to bind to enzymes and receptors, potentially inhibiting or modifying their activity. The fluorine atoms enhance its stability and bioavailability, making it a valuable compound in drug development .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-Amino-4,5-difluorobenzoate: Similar structure but different fluorine positions.
Methyl 2,3-Difluorobenzoate: Lacks the amino group, affecting its reactivity and applications.
Methyl 2-Fluorobenzoate: Contains only one fluorine atom, leading to different chemical properties.
Uniqueness
Methyl 2-Amino-3,4-difluorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and ester groups, along with the difluorinated benzene ring, makes it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 2-amino-3,4-difluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSMXRFDHQTFDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627019 |
Source
|
Record name | Methyl 2-amino-3,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170108-07-3 |
Source
|
Record name | Methyl 2-amino-3,4-difluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170108-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-3,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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